molecular formula C16H17NO2 B7557677 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol

2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol

Cat. No.: B7557677
M. Wt: 255.31 g/mol
InChI Key: JXOOWBAFTURLIQ-UHFFFAOYSA-N
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Description

2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is a compound that belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their versatile biological profiles and have been widely studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

Properties

IUPAC Name

2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOWBAFTURLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-chromen-4-amine with formaldehyde and phenol under acidic conditions. The reaction typically proceeds through a Mannich-type reaction, where the amine group of the chromene reacts with formaldehyde and phenol to form the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol can be compared with other similar compounds, such as:

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